4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Overview
Description
4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 2,5-dimethoxybenzoyl group and a 4-phenyl-1,3-thiazol-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the 2,5-Dimethoxybenzoyl Group: The next step involves the introduction of the 2,5-dimethoxybenzoyl group. This can be done through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-Phenyl-1,3-Thiazol-2-ylmethyl Group: The final step involves the attachment of the 4-phenyl-1,3-thiazol-2-ylmethyl group. This can be achieved by reacting the intermediate product with 4-phenyl-1,3-thiazol-2-ylmethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoyl and thiazole groups.
Reduction: Reduced forms of the benzoyl and thiazole groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, while in materials science, it may influence the electronic properties of materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethoxybenzoyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide
- 4-(2,5-Dimethoxybenzoyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]benzamide
- 4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
Uniqueness
4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the 2,5-dimethoxybenzoyl and 4-phenyl-1,3-thiazol-2-ylmethyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-31-20-12-13-23(32-2)21(14-20)25(29)18-8-10-19(11-9-18)26(30)27-15-24-28-22(16-33-24)17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGRYMFKSLPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NCC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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